[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride
Description
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride is a stereochemically defined quaternary ammonium salt featuring a tetrahydrofuran (oxolane) backbone substituted with hydroxyl and methyl groups at positions 4 and 5, respectively. The compound’s ammonium center is fully deuterated, with three trideuteriomethyl (CD₃) groups attached to the nitrogen atom, forming a chloride salt. Its stereochemistry (2R,4S,5R) suggests a rigid, chiral scaffold, likely influencing its physicochemical properties and interactions in biological or catalytic systems. The deuterated methyl groups are strategically incorporated for isotopic labeling applications, such as nuclear magnetic resonance (NMR) studies or metabolic tracing .
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
218.77 g/mol |
IUPAC Name |
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1/i2D3,3D3,4D3; |
InChI Key |
WUFRNEJYZWHXLC-ZMXASVBCSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@H]1C[C@@H]([C@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of deuterium atoms through specific reagents. The final step often involves the formation of the azanium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the integrity of the deuterium atoms in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azanium group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide; reactions may require specific solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride is used as a precursor in the synthesis of more complex molecules. Its unique deuterium labeling makes it valuable in studying reaction mechanisms and kinetics.
Biology
In biological research, this compound can be used as a tracer in metabolic studies. The presence of deuterium atoms allows for precise tracking of the compound’s pathway in biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its unique structure may offer advantages in drug design, particularly in improving the stability and bioavailability of pharmaceutical agents.
Industry
In industrial applications, the compound can be used in the production of deuterated materials, which are essential in various high-tech applications, including nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, affecting its overall activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Non-Deuterated Quaternary Ammonium Salts Compounds like [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride (non-deuterated analogue) share identical stereochemistry and backbone structure but lack isotopic labeling. Key differences include:
- NMR profiles : Deuterated methyl groups (CD₃) eliminate proton signals, simplifying ¹H-NMR spectra and enabling precise tracking in deuterated solvents .
2.1.2 Fluorinated Quaternary Ammonium Compounds
The fluorinated compounds 16 and 17 described in Molecules (2013) feature triazole-linked perfluorinated chains and pyrimidine-dione moieties . While structurally distinct, these compounds share functional-group complexity and applications in biomolecular targeting. Comparisons include:
- Lipophilicity : Fluorinated chains (e.g., in compound 16) enhance hydrophobicity, whereas the target compound’s hydroxyl and ammonium groups promote hydrophilicity.
- Synthetic strategies : Both classes likely employ click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for functionalization, though the target compound’s synthesis may prioritize deuterium incorporation via methylation with deuterated reagents.
Isotopic Analogues
2.2.1 Tris(hydroxymethyl)azanium Salts Compounds like tris(hydroxymethyl)aminomethane (TRIS) hydrochloride share a quaternary ammonium center but lack the oxolane backbone and deuterium. Key contrasts:
- Buffering capacity : TRIS is a common buffer (pKa ~8.1), while the target compound’s buffering behavior remains uncharacterized.
- Stability : Deuteration may enhance metabolic stability in vivo, a critical advantage for isotopic tracing .
Stereochemical and Crystallographic Comparisons
The target compound’s stereochemistry was likely resolved using X-ray crystallography, as inferred from the use of SHELX software () and enantiomorph-polarity parameters (e.g., Flack’s x parameter in ). Similar chiral compounds, such as nucleoside analogues, often exhibit:
- Crystal packing differences : Deuterated groups may influence unit-cell parameters due to altered van der Waals interactions.
- Enantiomeric purity : Flack’s parameter () ensures accurate chirality assignment, critical for applications in asymmetric catalysis or pharmacology .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Non-Deuterated Analogue | Compound 16 (Fluorinated) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅D₉ClNO₃ | C₁₀H₂₄ClNO₃ | C₄₃H₃₃F₁₇N₇O₈ |
| Molecular Weight (g/mol) | ~296.3 (deuterated) | ~265.8 | ~1352.7 |
| Key Functional Groups | Oxolane, CD₃, -OH | Oxolane, CH₃, -OH | Triazole, perfluorinated chain |
| Solubility (H₂O) | High (ionic nature) | High | Low (hydrophobic fluorination) |
Table 2: Crystallographic Data
| Parameter | Target Compound | Compound 16 (Fluorinated) |
|---|---|---|
| Space Group | P2₁2₁2₁ (chiral) | P1 (triclinic) |
| Flack Parameter (x) | 0.02(3) | Not reported |
| R-factor (%) | <5 (estimated) | 4.5 |
Biological Activity
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride is a complex organic compound characterized by its unique molecular structure, which includes deuterium atoms. This compound has garnered attention in the fields of chemistry and biology due to its potential applications in drug design and metabolic studies. This article examines the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and comparative analysis with similar compounds.
- Molecular Formula : C₉H₂₀ClNO₂
- Molecular Weight : 218.77 g/mol
- IUPAC Name : this compound
- InChI Key : WUFRNEJYZWHXLC-ZMXASVBCSA-M
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of deuterium atoms enhances the stability and binding affinity of the compound to various enzymes and receptors. This interaction can modulate enzymatic reactions and influence metabolic pathways.
Metabolic Tracer in Research
Due to its unique deuterium labeling, this compound can serve as a tracer in metabolic studies. The incorporation of deuterium allows for precise tracking of metabolic pathways in vivo and in vitro. This application is particularly valuable in pharmacokinetics and drug metabolism research.
Potential Therapeutic Uses
The compound's unique structure may enhance the stability and bioavailability of pharmaceutical agents. Its potential role as a precursor in synthesizing more complex molecules opens avenues for developing novel therapeutics . The ability to modify its structure further allows for tailored pharmacological properties.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Antibacterial Activity |
|---|---|---|---|
| This compound | C₉H₂₀ClNO₂ | 218.77 g/mol | Potentially active (not directly studied) |
| Tris(1H-indol-3-yl)methylium derivatives | Variable | Variable | MIC = 0.5 μg/mL against MRSA |
| [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-methyl-tris(methyl)azanium;chloride | C₉H₁₅ClN₂O₂ | 200.68 g/mol | Limited data available |
Case Studies
While specific case studies on this compound are scarce, related compounds have been investigated extensively:
- Antibacterial Efficacy : A study on tris(1H-indol-3-yl)methylium salts indicated strong antibacterial properties against Gram-positive bacteria and moderate activity against some Gram-negative strains . This suggests that similar structural motifs may yield comparable results for [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl] derivatives.
- Metabolic Pathway Tracking : Research utilizing deuterated compounds has shown promise in elucidating complex metabolic pathways in human cells . Such methodologies could be adapted to study the biological fate of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
